molecular formula C15H25NO4S B14870236 N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxy-5-methylbenzenesulfonamide

N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B14870236
M. Wt: 315.4 g/mol
InChI Key: MACJQEYOCCAFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxy-5-methylbenzenesulfonamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, making it a subject of interest in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxy-5-methylbenzenesulfonamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 3-hydroxy-4,4-dimethylpentylamine. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxy-5-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based therapeutics.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition can lead to the disruption of essential metabolic pathways, resulting in antimicrobial effects. Additionally, the compound’s hydroxyl and methoxy groups may contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-4,4-dimethylpentyl)-2,2-diphenylacetamide
  • N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide
  • N-(3-hydroxy-4,4-dimethylpentyl)-2-(2-methoxyphenoxy)acetamide

Uniqueness

N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxy-5-methylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a sulfonamide and a methoxy group allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C15H25NO4S

Molecular Weight

315.4 g/mol

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxy-5-methylbenzenesulfonamide

InChI

InChI=1S/C15H25NO4S/c1-11-6-7-12(20-5)13(10-11)21(18,19)16-9-8-14(17)15(2,3)4/h6-7,10,14,16-17H,8-9H2,1-5H3

InChI Key

MACJQEYOCCAFML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC(C(C)(C)C)O

Origin of Product

United States

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